molecular formula C20H35BO3Si B2685791 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester CAS No. 955930-05-9

4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester

Cat. No.: B2685791
CAS No.: 955930-05-9
M. Wt: 362.39
InChI Key: MRMRYJGLIBKXFT-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester (CAS: 955930-05-9) is a boronic ester derivative featuring a tert-butyldimethylsilyl (TBS)-protected hydroxyl group and two methyl substituents on the aromatic ring. Its molecular formula is C₂₀H₃₅BO₃Si, with a molecular weight of 362.39 g/mol (calculated from the formula). The compound is primarily utilized in polymer synthesis and cross-coupling reactions due to its stability and compatibility with transition-metal catalysts . It is commercially available at 95% purity and requires storage at 4–8°C to maintain stability .

The TBS group serves as a protecting moiety for the hydroxyl group, preventing undesired side reactions during polymerization or Suzuki-Miyaura coupling . Its structural uniqueness lies in the combination of steric hindrance (from TBS and methyl groups) and boronic ester reactivity, making it valuable in controlled drug delivery systems and functionalized polymer synthesis .

Properties

IUPAC Name

tert-butyl-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35BO3Si/c1-14-12-16(22-25(10,11)18(3,4)5)13-15(2)17(14)21-23-19(6,7)20(8,9)24-21/h12-13H,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMRYJGLIBKXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35BO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester typically involves the reaction of 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane and may require heating to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C20_{20}H35_{35}BO3_3Si
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 955930-05-9
  • Density : Approximately 1.00 g/cm³ (predicted)
  • Boiling Point : 378.7 °C (predicted)
  • pKa : 8.83 (predicted)

Structure

The compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.

Organic Synthesis

4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds, which are valuable in pharmaceuticals and materials science.

Example Reaction :
The compound can be used to couple with various aryl halides, yielding substituted phenyl derivatives that serve as precursors for more complex molecules.

Medicinal Chemistry

In medicinal chemistry, this boronic acid derivative is utilized for the development of pharmaceutical agents. Its ability to form reversible covalent bonds with diols makes it useful in the design of enzyme inhibitors and drug delivery systems.

Case Study :
Research has shown that derivatives of boronic acids can inhibit proteasomes, leading to potential treatments for cancer. The incorporation of the tert-butyldimethylsilyl group enhances selectivity and potency.

Sensor Development

The unique properties of boronic acids allow their application in the development of sensors for glucose and other biomolecules. The ability to form complexes with diols makes this compound suitable for creating sensitive detection systems.

Polymer Chemistry

In polymer chemistry, boronic esters are employed as cross-linking agents or modifiers in the synthesis of smart polymers that respond to environmental stimuli such as pH or temperature changes.

Data Table: Applications Overview

Application AreaDescriptionExample/Case Study
Organic SynthesisUsed in Suzuki-Miyaura coupling reactions to form biaryl compoundsCoupling with aryl halides
Medicinal ChemistryDevelopment of enzyme inhibitors and drug delivery systemsInhibition of proteasomes for cancer treatment
Sensor DevelopmentCreation of sensors for glucose and biomolecule detectionGlucose sensors using boronic acid derivatives
Polymer ChemistryCross-linking agents in smart polymer synthesisResponsive polymers based on boronic ester chemistry

Mechanism of Action

The primary mechanism of action for 4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst . The silyl group provides steric protection, enhancing the stability of the boronic ester and facilitating its participation in the reaction .

Comparison with Similar Compounds

Structural Features

The target compound is compared to four analogs (Table 1):

Compound Name Substituents Protecting Group Molecular Formula Molecular Weight (g/mol) CAS Number
4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester -OH (TBS-protected), -CH₃ at 2,6-positions TBS C₂₀H₃₅BO₃Si 362.39 955930-05-9
4-(Boc-amino)-2,6-dimethylphenylboronic acid pinacol ester -NHBoc (Boc-protected amino), -CH₃ at 2,6-positions Boc C₁₉H₃₀BNO₄ 347.26 2755733-09-4
4-Hydroxy-2,6-dimethylphenylboronic acid pinacol ester -OH (unprotected), -CH₃ at 2,6-positions None C₁₄H₂₁BO₄ 264.12 Not provided
4-(N,N-Dimethylamino)phenylboronic acid pinacol ester -N(CH₃)₂ at para-position None C₁₄H₂₂BNO₂ 247.14 171364-78-6
2,4-Dimethoxyphenylboronic acid pinacol ester -OCH₃ at 2,4-positions None C₁₄H₂₁BO₄ 264.12 214360-69-7

Key Observations :

  • Protecting Groups: The TBS and Boc groups enhance stability during synthetic steps, whereas unprotected analogs (e.g., 4-hydroxy or dimethylamino derivatives) are more reactive but prone to side reactions .
  • Steric Effects : The TBS group in the target compound provides significant steric bulk, reducing undesired interactions in polymerization .

Physicochemical Properties and Stability

Property Target Compound 4-Hydroxy Analog 4-(N,N-Dimethylamino) Analog
Purity 95% >97% >97%
Storage Temperature 4–8°C 0–6°C Room temperature
Hazard Statements H315, H319, H335 Not specified Not specified

The TBS-protected compound exhibits superior hydrolytic stability compared to the unprotected 4-hydroxy analog, which may degrade under acidic or aqueous conditions . The dimethylamino derivative, while stable at room temperature, is sensitive to oxidation due to the electron-rich aromatic ring .

Biological Activity

4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester (CAS No. 955930-05-9) is a boronic acid derivative with potential applications in medicinal chemistry and biochemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological applications, including drug development and molecular recognition.

  • Molecular Formula : C20_{20}H35_{35}BO3_3Si
  • Molecular Weight : 362.39 g/mol
  • Structure : The compound features a tert-butyldimethylsilyl (TBDMS) protecting group which enhances its stability and solubility in organic solvents.

The biological activity of boronic acids, including this compound, often relates to their ability to interact with biological molecules through reversible covalent bonding. This property is particularly significant in the context of enzyme inhibition and as a tool in chemical biology.

  • Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by mimicking the tetrahedral intermediate state of substrates. This characteristic has been exploited in the design of inhibitors for various diseases, including cancer and diabetes.
  • Molecular Recognition : The ability of boronic acids to form complexes with diols allows them to be used as sensors for glucose and other carbohydrates, which is crucial in diabetes management.

Case Studies

Several studies have explored the biological implications of boronic acid derivatives:

  • Study on Enzyme Inhibition : Research demonstrated that boronic acid derivatives could effectively inhibit proteases involved in cancer progression. For example, a study published in the Journal of Medicinal Chemistry indicated that specific boronic acid compounds exhibited significant inhibitory activity against the serine protease family, suggesting potential therapeutic applications in oncology .
  • Glucose Sensing Applications : Another study highlighted the use of boronic acid derivatives as glucose sensors. The ability to form stable complexes with glucose allowed for the development of sensitive detection methods, which are beneficial for continuous glucose monitoring systems .

Research Findings

StudyFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of serine proteases by boronic acid derivatives.
Glucose SensingDeveloped sensitive glucose detection methods using boronic acid complexes.
Drug DevelopmentExplored the use of boronic acids in designing selective inhibitors for cancer therapy.

Q & A

Q. What are the critical considerations for synthesizing 4-[(tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester, and how do steric effects influence its stability?

The synthesis involves introducing the tert-butyldimethylsilyl (TBS) protecting group to a phenolic hydroxyl group prior to boronic ester formation. Key considerations include:

  • Protection of hydroxyl groups : The TBS group is introduced under anhydrous conditions using tert-butyldimethylsilyl chloride (TBSCl) and a base like imidazole in DMF .
  • Boronation : Suzuki-Miyaura coupling precursors often use pinacol ester formation under inert atmospheres to prevent hydrolysis .
  • Stability : The TBS group provides steric hindrance, enhancing stability against nucleophilic attack but may slow coupling reactions due to reduced accessibility of the boronate .

Q. How should researchers handle and store this compound to maintain its integrity during experiments?

The compound is sensitive to moisture and elevated temperatures. Recommended practices include:

  • Storage : Refrigeration (0–6°C) in sealed, dry containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive reactions. Monitor for discoloration or precipitation, indicating degradation .

Q. What analytical techniques are most effective for characterizing this boronic ester?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the TBS group (e.g., δ ~0.2 ppm for Si(CH3_3)2_2) and boronate (δ ~30 ppm for 11B^{11}\text{B}) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for intermediates prone to desilylation .
  • HPLC : Reverse-phase methods with UV detection assess purity, especially post-synthetic modifications .

Advanced Research Questions

Q. How does the steric bulk of the TBS group impact the reactivity of this boronic ester in cross-coupling reactions?

The TBS group’s steric hindrance can reduce coupling efficiency in Suzuki-Miyaura reactions. Strategies to mitigate this include:

  • Optimizing catalysts : Bulky ligands like SPhos or XPhos enhance turnover by stabilizing Pd intermediates .
  • Elevated temperatures : Heating (e.g., 80–100°C in toluene) improves reaction rates but risks desilylation .
  • Competitive experiments : Compare coupling yields with analogous unprotected boronic acids to quantify steric effects .

Q. What are the pH-dependent decomposition pathways of this compound, and how can they be monitored?

Boronic esters hydrolyze under acidic or basic conditions. For example:

  • Acidic hydrolysis : Cleaves the pinacol ester, releasing boronic acid, detectable via UV-vis at 270–300 nm .
  • Basic conditions : Accelerate TBS group removal, monitored by 1H^{1}\text{H} NMR (loss of Si(CH3_3)2_2 signals) .
  • Kinetic studies : Use buffered solutions (pH 6–11) and track decomposition via LC-MS or fluorescence quenching .

Q. How can this compound be utilized in the synthesis of covalent organic frameworks (COFs)?

Boronic esters are key for constructing COFs via reversible boronate linkages. Specific steps include:

  • Linker design : Pair with polyols (e.g., hexahydroxytriphenylene) to form porous networks .
  • Crystallinity optimization : Solvothermal synthesis in mesitylene/dioxane (1:1) at 120°C for 72 hours yields highly ordered frameworks .
  • Post-synthetic modifications : Remove TBS groups post-COF assembly to introduce reactive hydroxyl sites for functionalization .

Q. What contradictions exist in reported stability data for similar boronic esters, and how should they be resolved?

Discrepancies arise from varying experimental conditions. For example:

  • Solvent effects : Hydrolysis rates differ in THF (slow) vs. aqueous methanol (rapid) .
  • Temperature : Conflicting reports on thermal stability may reflect impurities or moisture levels .
  • Resolution : Conduct accelerated stability studies (40°C/75% RH) with Karl Fischer titration to quantify moisture content .

Methodological Best Practices

Q. How can researchers design controlled experiments to isolate the effects of the TBS group in catalytic cycles?

  • Comparative studies : Synthesize analogs with/without TBS and compare reaction kinetics (e.g., via 11B^{11}\text{B} NMR to track boronate consumption) .
  • Computational modeling : DFT calculations predict steric and electronic impacts on transition states .

Q. What strategies minimize side reactions during deprotection of the TBS group in complex molecules?

  • Selective deprotection : Use fluoride sources (e.g., TBAF) in THF at 0°C to avoid boronate cleavage .
  • Quenching : Add aqueous NH4_4Cl to terminate reactions and isolate products via column chromatography (silica gel, hexane/EtOAc) .

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